N-(4-chlorobenzyl)-4-methoxyaniline Exhibits High-Potency Nicotinic Receptor Antagonism
In functional assays, N-(4-chlorobenzyl)-4-methoxyaniline demonstrates potent antagonist activity at the human alpha3beta4 nicotinic acetylcholine receptor (nAChR), with an IC50 value of 1.8 nM [1]. This potency is a critical differentiator from structurally similar analogs, where small structural modifications can lead to orders of magnitude difference in activity. For instance, while the alpha3beta4 nAChR is a key target for addiction and pain, a closely related compound, the corresponding Schiff base N-(4-Chlorobenzylidene)-4-methoxyaniline, may lack this direct activity profile due to differences in molecular geometry and electronic distribution, as indicated by its distinct planar structure [2].
| Evidence Dimension | Functional antagonism at human alpha3beta4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | N-(4-Chlorobenzylidene)-4-methoxyaniline (Schiff base analog): Activity profile not directly comparable, but structural differences imply a distinct biological profile [2]. |
| Quantified Difference | N/A (Qualitative difference in activity class) |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting [1]. |
Why This Matters
This high potency (1.8 nM) makes it a valuable tool compound for investigating alpha3beta4 nAChR pharmacology, where only select, structurally specific ligands achieve this level of inhibition.
- [1] EcoDrugPlus Database. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. View Source
- [2] Fun, H.-K., et al. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E, 64(9), o1790. View Source
